molecular formula C12H14O B1325469 Cyclopropyl 2,6-dimethylphenyl ketone CAS No. 870002-28-1

Cyclopropyl 2,6-dimethylphenyl ketone

Cat. No.: B1325469
CAS No.: 870002-28-1
M. Wt: 174.24 g/mol
InChI Key: KTGJMZINBPMLEJ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,6-dimethylphenyl ketone is an organic compound with the molecular formula C12H14O. It is characterized by a cyclopropyl group attached to a 2,6-dimethylphenyl ketone moiety. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Cyclopropyl 2,6-dimethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form covalent bonds with certain biomolecules, affecting their structure and function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cellular functions. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze the oxidation of the cyclopropyl group . This oxidation can lead to the formation of reactive intermediates that may further interact with other biomolecules. The metabolic pathways of this compound also involve conjugation reactions, where the compound is linked to other molecules to facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. Once inside the cell, this compound can accumulate in certain compartments, depending on its affinity for specific binding proteins. This localization can influence the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for the compound’s role in regulating cellular metabolism and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,6-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,6-dimethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2,6-dimethylbenzoic acid.

    Reduction: Cyclopropyl 2,6-dimethylphenyl methanol.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl 2,6-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with cyclopropyl ketone moieties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Cyclopropyl 2,6-dimethylphenyl ketone can be compared with other similar compounds such as:

  • Cyclopropyl 2,5-dimethylphenyl ketone
  • Cyclopropyl 2,4-dimethylphenyl ketone
  • Cyclopropyl 3,4-dimethylphenyl ketone

These compounds share the cyclopropyl ketone structure but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound can influence its reactivity and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

cyclopropyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGJMZINBPMLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642495
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870002-28-1
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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